Product packaging for 4-Methoxy-6-methylquinoline(Cat. No.:CAS No. 99842-59-8)

4-Methoxy-6-methylquinoline

Cat. No.: B3362481
CAS No.: 99842-59-8
M. Wt: 173.21 g/mol
InChI Key: DTKDECMXVFQCGW-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Scaffold in Organic Synthesis and Academic Research

The quinoline scaffold is a privileged structure in organic synthesis and medicinal chemistry due to its widespread presence in natural products and synthetic compounds with significant biological activities. researchgate.netcapes.gov.br For decades, researchers have been captivated by the quinoline core, leading to its incorporation into numerous commercially successful drugs. researchgate.net The versatility of the quinoline ring system allows it to participate in a wide range of chemical transformations, making it an attractive target for the development of novel synthetic methodologies. nih.govresearchgate.net

In academic research, the development of efficient and regioselective methods for the functionalization of quinolines remains an active area of investigation. researchgate.net Techniques such as transition-metal-catalyzed C-H bond functionalization have gained prominence as they offer direct and atom-economical routes to complex quinoline derivatives. researchgate.net These synthetic advancements are crucial for expanding the chemical space of quinoline-based compounds and for exploring their potential in various applications, including organometallic catalysis where they can act as ligands. researchgate.net

The inherent chemical properties of quinoline, a weak tertiary base, allow it to form salts with acids and undergo both electrophilic and nucleophilic substitution reactions. nih.gov This reactivity, coupled with the biological importance of its derivatives, ensures that the quinoline scaffold will continue to be a focal point of synthetic and medicinal chemistry research for the foreseeable future.

Overview of the Chemical Landscape of Substituted Quinoline Derivatives

The chemical landscape of substituted quinoline derivatives is exceptionally broad, with functionalization possible at various positions on both the benzene (B151609) and pyridine (B92270) rings. nih.gov The nature and position of these substituents have a profound impact on the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictate its biological activity and potential applications. nih.govmdpi.com

Common substituents include halogens, alkyl, alkoxy, and nitro groups, each imparting distinct characteristics to the quinoline core. For instance, the introduction of a methoxy (B1213986) group (-OCH₃) can increase a compound's lipophilicity and act as an electron-donating group, influencing the reactivity of the heterocyclic system. nih.gov A methyl group (-CH₃), on the other hand, can enhance metabolic stability.

The synthesis of specifically substituted quinolines is a key focus of organic chemistry. For example, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline has been synthesized from 4-methoxyaniline through a multi-step process involving cyclization, nitration, and chlorination. researchgate.netatlantis-press.com This particular derivative serves as a key intermediate in the synthesis of more complex molecules. atlantis-press.com The development of one-pot, multi-component reactions and the use of green chemistry principles, such as microwave-assisted synthesis, are becoming increasingly important in the efficient and sustainable production of these valuable compounds. mdpi.com

The following table provides a glimpse into the variety of substituted quinolines and their reported properties:

Compound NameKey SubstituentsMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
6-Methoxy-4-methylquinoline6-OCH₃, 4-CH₃C₁₁H₁₁NO173.21452
6-Methoxy-4-methylquinoline hydrochloride6-OCH₃, 4-CH₃C₁₁H₁₁NO · HCl209.67Not specified
4-Chloro-6-methoxy-2-methyl-3-nitroquinoline4-Cl, 6-OCH₃, 2-CH₃, 3-NO₂Not specifiedNot specifiedNot specified
(R)-(6-Methoxyquinolin-4-yl) [(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol (Quinine)Complex structure with 6-OCH₃C₂₀H₂₄N₂O₂324.42Not specified

Data sourced from various chemical suppliers and research articles. researchgate.netatlantis-press.comchemsynthesis.comsigmaaldrich.commdpi.com

This diverse chemical landscape underscores the modularity of the quinoline scaffold and the vast potential for creating novel derivatives with fine-tuned properties for specific scientific and technological applications. The continuous exploration of this landscape promises to yield new discoveries and innovations in the years to come.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO B3362481 4-Methoxy-6-methylquinoline CAS No. 99842-59-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-6-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-3-4-10-9(7-8)11(13-2)5-6-12-10/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTKDECMXVFQCGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN=C2C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10392180
Record name 4-methoxy-6-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99842-59-8
Record name 4-methoxy-6-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Methoxy 6 Methylquinoline and Its Precursors

Classical and Contemporary Approaches to Quinoline (B57606) Core Synthesis Relevant to 4-Methoxy-6-methylquinoline

The formation of the bicyclic quinoline system is a cornerstone of heterocyclic chemistry, with several named reactions providing reliable routes. For this compound, methods starting from p-toluidine (B81030) are particularly relevant for incorporating the 6-methyl group directly.

Classical syntheses often involve the cyclocondensation of an aniline (B41778) with a three-carbon component. The use of p-toluidine (4-methylaniline) as the starting material is a common strategy to introduce the methyl group at the 6-position of the quinoline ring.

Combes Synthesis : This method involves the reaction of an aniline with a β-diketone under acidic conditions. wikipedia.org For the synthesis of a 6-methylquinoline (B44275) derivative, p-toluidine is condensed with a β-diketone, such as acetylacetone, followed by acid-catalyzed cyclization and dehydration to yield a 2,4-dimethyl-6-methylquinoline. wikipedia.orgiipseries.org The reaction mechanism proceeds through a Schiff base intermediate which then undergoes an intramolecular electrophilic aromatic substitution. wikipedia.org

Doebner-von Miller Reaction : This reaction synthesizes quinolines from an aniline, an α,β-unsaturated carbonyl compound, and an acid catalyst. wikipedia.org It is a highly flexible method. For instance, reacting p-toluidine with an α,β-unsaturated aldehyde or ketone, often generated in situ from an aldol (B89426) condensation, leads to the formation of the 6-methylquinoline skeleton. wikipedia.orgjptcp.comnih.gov The reaction is typically catalyzed by strong acids like hydrochloric or sulfuric acid, and sometimes Lewis acids. wikipedia.org

Conrad-Limpach-Knorr Synthesis : This synthesis involves the reaction of anilines with β-ketoesters. wikipedia.orgscribd.com Depending on the reaction conditions (notably temperature), it can yield either 4-hydroxyquinolines (Conrad-Limpach) or 2-hydroxyquinolines (Knorr). chempedia.info For the synthesis of a precursor to this compound, the Conrad-Limpach pathway is ideal. Reacting p-toluidine with a β-ketoester like ethyl acetoacetate (B1235776) at moderate temperatures first forms an alkyl β-arylaminocrotonate intermediate. scribd.com This intermediate is then cyclized at a higher temperature (around 250 °C), often in an inert solvent like mineral oil, to produce 4-hydroxy-2,6-dimethylquinoline. wikipedia.org This 4-hydroxyquinoline (B1666331) is a direct precursor for introducing the methoxy (B1213986) group.

Table 1: Comparison of Aniline-Based Cyclocondensation Reactions for 6-Methylquinoline Synthesis

Reaction Name Precursors Key Intermediate Product Type (from p-toluidine)
Combes Synthesis p-Toluidine, β-Diketone Schiff Base/Enamine 2,4-Disubstituted-6-methylquinoline
Doebner-von Miller Reaction p-Toluidine, α,β-Unsaturated Carbonyl Iminium Salt Substituted 6-methylquinoline
Conrad-Limpach Synthesis p-Toluidine, β-Ketoester Alkyl β-Arylaminocrotonate 4-Hydroxy-substituted-6-methylquinoline

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. researchgate.netrsc.orgrsc.org

Povarov Reaction : This is a prominent MCR for synthesizing tetrahydroquinolines, which can be subsequently oxidized to quinolines. beilstein-journals.org The reaction is a [4+2] cycloaddition involving an aniline, an aldehyde, and an activated alkene. rsc.org By selecting p-toluidine as the aniline component, a 6-methyl-substituted tetrahydroquinoline can be formed. Subsequent oxidation, for example using manganese dioxide (MnO2), yields the corresponding 6-methylquinoline derivative. beilstein-journals.org

Doebner Reaction : A three-component reaction of an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. iipseries.orgthieme-connect.com Using p-toluidine in this reaction provides a route to 6-methylquinoline-4-carboxylic acids, which can be further functionalized.

One-pot syntheses improve efficiency by performing multiple reaction steps in a single reactor without isolating intermediates. benthamdirect.comrsc.org

Friedländer Annulation : This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. benthamdirect.com A one-pot modification can involve the in situ reduction of an o-nitroarylcarbaldehyde to the corresponding o-aminoarylcarbaldehyde with iron powder, which then condenses with a ketone to form the quinoline ring in high yields. nih.gov To obtain the 6-methylquinoline structure, the starting material would need to be a 2-amino-5-methylbenzaldehyde (B1611670) or a related ketone.

Iridium-Catalyzed Three-Component Coupling : An efficient one-pot synthesis of substituted quinolines can be achieved through an iridium-catalyzed reaction of an arylamine, an aromatic or aliphatic aldehyde, and an aliphatic aldehyde. oup.com This method allows for the construction of diverse quinoline structures.

Functionalization and Derivatization Strategies at Key Positions

Once the basic quinoline structure is assembled, or during its assembly, specific functional groups must be placed at the correct positions.

The introduction of a methoxy group at the 4-position is typically achieved via the corresponding 4-hydroxy or 4-chloroquinoline (B167314) intermediate.

From 4-Hydroxyquinolines : The Conrad-Limpach synthesis provides a direct route to 4-hydroxy-6-methylquinoline (B1583873) derivatives. wikipedia.org The hydroxyl group can then be converted to a methoxy group through Williamson ether synthesis. This involves deprotonating the hydroxyl group with a base to form an alkoxide, which is then reacted with a methylating agent like methyl iodide or dimethyl sulfate (B86663).

From 4-Chloroquinolines : A common and effective method is the nucleophilic substitution of a chlorine atom at the 4-position.

Step 1: Synthesis of 4-Chloro-6-methylquinoline (B97876) : The precursor, 4-hydroxy-6-methylquinoline, can be converted to 4-chloro-6-methylquinoline by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃). ijamscr.com

Step 2: Methoxylation : The resulting 4-chloro-6-methylquinoline can be reacted with sodium methoxide (B1231860) in a suitable solvent like methanol. semanticscholar.org The methoxide ion displaces the chloride ion via a nucleophilic aromatic substitution mechanism to yield this compound. A procedure for synthesizing various substituted 4-methoxy-1H-quinolin-2-ones describes heating a 2,4-dichloro-6-methyl-quinoline with a methanolic sodium methoxide solution. semanticscholar.org

Table 2: Key Strategies for Introducing the 4-Methoxy Group

Precursor Reagents Reaction Type Description
4-Hydroxy-6-methylquinoline Base (e.g., NaH), Methylating Agent (e.g., CH₃I) Williamson Ether Synthesis O-alkylation of the hydroxyl group.
4-Chloro-6-methylquinoline Sodium Methoxide (NaOCH₃) Nucleophilic Aromatic Substitution Displacement of the chloro group by a methoxy group.

Introduction of Methyl Group at Position 6

The introduction of the methyl group at the 6-position of the quinoline ring is most strategically and commonly accomplished by using a starting material that already contains the methyl group in the desired location.

Use of p-Toluidine : As outlined in the classical aniline-based cyclocondensation reactions (Section 2.1.1), starting with p-toluidine (4-methylaniline) is the most direct method. jptcp.comresearchgate.net The cyclization reactions, such as the Skraup, Doebner-von Miller, or Combes syntheses, will inherently place the methyl group at the 6-position of the resulting quinoline ring system due to the para-position of the methyl group relative to the amino group in the starting aniline. wikipedia.orgwikipedia.org For example, a patented one-pot process describes the reaction of 4-methylaniline with methyl vinyl ketone in the presence of catalysts to produce 6-methyl-4-methylquinoline (lepidine), showcasing the direct incorporation of the 6-methyl substituent from the aniline. google.com


Regioselective Synthesis Strategies

The precise placement of substituents on the quinoline core is a fundamental challenge in organic synthesis. Regioselective strategies are therefore crucial for the unambiguous synthesis of this compound. Classical methods for quinoline synthesis are often adapted to control the substitution pattern by careful selection of starting materials.

Commonly employed methods like the Doebner-von Miller, Conrad-Limpach, and Friedländer syntheses can be directed to produce specific regioisomers. mdpi.comrsc.org For the synthesis of a 6-methoxy substituted quinoline, p-anisidine (B42471) (4-methoxyaniline) is a logical and frequently used precursor. atlantis-press.com The subsequent challenge lies in the formation of the second ring to introduce the methyl group at the C4 position.

The Conrad-Limpach reaction, for instance, involves the condensation of an aniline with a β-ketoester. In a modified protocol, the reaction of p-anisidine with ethyl acetoacetate yields a β-anilinocrotonate intermediate. Thermal cyclization of this intermediate, typically in a high-boiling solvent like diphenyl ether, leads to the formation of 6-methoxy-4-hydroxy-2-methylquinoline. While this provides the correct methoxy group placement, the 4-position is hydroxylated. This hydroxyl group can then be converted to the target methyl group through subsequent functional group interconversions, such as chlorination with phosphorus oxychloride followed by a nickel-catalyzed cross-coupling reaction with a methylating agent like methylmagnesium bromide.

The Friedländer synthesis offers another regioselective route, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. rsc.orgresearchgate.net The regioselectivity can be an issue when using unsymmetrical ketones. rsc.org However, by using specifically designed starting materials, the desired product can be obtained. This reaction is often catalyzed by acids or bases. rsc.org

A three-step synthesis starting from 4-methoxyaniline has been reported to produce a precursor, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. atlantis-press.com This process involves cyclization with ethyl acetoacetate in polyphosphoric acid, followed by nitration and chlorination, demonstrating a pathway where the substitution pattern is built sequentially. atlantis-press.com

Table 1: Regioselective Synthesis Approaches for 6-Methoxyquinoline (B18371) Scaffolds
MethodKey PrecursorsReagents/ConditionsIntermediate/ProductReference
Modified Conrad-Limpachp-Anisidine, Ethyl acetoacetate1) Refluxing ethanol (B145695) 2) Diphenyl ether, 250°C6-Methoxy-4-hydroxy-2-methylquinoline
Multi-step Synthesis4-Methoxyaniline, Ethyl acetoacetate1) Polyphosphoric acid, 170°C 2) Nitric acid 3) POCl₃4-Chloro-6-methoxy-2-methyl-3-nitroquinoline atlantis-press.com
Friedländer Synthesis2-Aminoaryl ketone, β-ketoesterAcid or base catalysisSubstituted quinolines rsc.orgresearchgate.net

Catalytic Systems in the Synthesis of this compound Analogs

The synthesis of the quinoline scaffold has been significantly advanced by the development of various catalytic systems. These systems offer improved efficiency, milder reaction conditions, and greater functional group tolerance compared to classical methods.

Transition Metal-Catalyzed Processes

Transition metals such as palladium, copper, nickel, and rhodium are widely employed in the synthesis of quinoline analogs. These catalysts facilitate key bond-forming steps, including C-H activation, cyclization, and cross-coupling reactions.

Palladium (Pd): Palladium-catalyzed reactions are prominent in quinoline synthesis. A Wacker-type oxidative cyclization of o-vinylanilines under air provides a mild route to 2-methylquinolines. organic-chemistry.org Another approach involves the palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols to yield 2,4-disubstituted quinolines. organic-chemistry.org

Copper (Cu): Copper salts, such as CuCl₂·2H₂O, have been used to catalyze the oxidative cyclization of 2-styrylanilines to generate quinolines. acs.org

Nickel (Ni): Nickel-catalyzed cyclization of 2-iodoanilines with alkynyl aryl ketones is an efficient method for preparing 2,4-disubstituted quinolines. organic-chemistry.org

Rhodium (Rh): Cationic rhodium(III) catalysts can be used for C-H acylation, which is a key step in certain synthetic routes toward quinoline derivatives. nih.gov

Table 2: Examples of Transition Metal-Catalyzed Syntheses of Quinoline Analogs
CatalystReaction TypeSubstratesKey FeatureReference
PalladiumWacker-type oxidative cyclizationo-VinylanilinesMild conditions under air organic-chemistry.org
NickelCyclization2-Iodoanilines, Alkynyl aryl ketonesEfficient for 2,4-disubstituted quinolines organic-chemistry.org
CopperOxidative cyclization2-StyrylanilinesStep-efficient and atom-economic acs.org
SilverMulticomponent reactionAniline, Aldehyde, KetonesCatalyzed by silver triflate rsc.org

Metal-Free Catalysis and Green Chemistry Approaches

Growing emphasis on environmental sustainability has spurred the development of metal-free and green synthetic protocols for quinoline synthesis. nih.gov These methods aim to reduce hazardous waste, avoid toxic metal catalysts, and utilize eco-friendly reagents and conditions. nih.govnih.gov

Molecular iodine (I₂) is a versatile and inexpensive metal-free catalyst for various quinoline syntheses. rsc.org It can catalyze multicomponent reactions, such as the Povarov reaction, which combines anilines, aldehydes, and alkynes to directly form substituted quinolines. mdpi.com Iodine, in combination with an oxidant like dimethyl sulfoxide (B87167) (DMSO), also serves as a green oxidative system for aromatization steps. mdpi.com

Heterogeneous catalysts are another cornerstone of green chemistry. A Brønsted acid-functionalized graphitic carbon nitride (g-C₃N₄) has been developed as a recyclable, metal-free catalyst for the Friedländer synthesis, demonstrating high efficiency under mild conditions. researchgate.net

Other green approaches include the use of water as a solvent, solvent-free reactions, and aerobic oxidation where molecular oxygen from the air acts as the terminal oxidant, often eliminating the need for stoichiometric chemical oxidants. organic-chemistry.orgnih.govnih.gov

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. By utilizing microwave irradiation instead of conventional heating, reaction times can often be reduced from hours to minutes, frequently leading to higher yields and product purity. semanticscholar.orgnih.gov

This technology has been successfully applied to the synthesis of quinoline alkaloids and their precursors. For example, the synthesis of 4-hydroxy-2-quinolinone derivatives from anilines and diethyl malonate is significantly accelerated under microwave irradiation, especially when using a catalyst like p-toluenesulfonic acid. semanticscholar.org The cyclization of β-anilinocrotonate to form 4-hydroxy-2-methylquinoline, a key intermediate, was achieved in just three minutes with an 86% yield using microwave heating, a substantial improvement over traditional methods. nih.gov

Microwave protocols are also used for functional group transformations and aromatization steps. The conversion of a tetrahydroquinoline precursor to the final quinoline can be accomplished in 30 minutes using a microwave reactor with an I₂-DMSO system. mdpi.com Similarly, the methylation of quinolinones using dimethyl sulfate can be completed in as little as three minutes under microwave conditions. nih.gov

Table 3: Comparison of Microwave-Assisted vs. Conventional Synthesis
ReactionConventional MethodMicrowave-Assisted MethodKey AdvantageReference
Cyclization of β-anilinocrotonateHours of heating3 minutes, 180°C, 86% yieldDrastic reduction in reaction time nih.gov
Synthesis of 4-hydroxy-2-quinolinonesProlonged heating3 minutes, high yieldFast and efficient semanticscholar.org
Aromatization of tetrahydroquinolineHours in oil bath30 minutesTime-saving mdpi.com
Methylation of 4-hydroxy-2-quinolinoneNot specified3 minutes, 120°CRapid functionalization nih.gov

Compound Index

Synthesis and Chemical Transformations of 4 Methoxy 6 Methylquinoline Derivatives

Synthesis of Oxidized Forms: 4-Methoxy-6-methyl-1H-quinolin-2-one and Related Structures

The synthesis of 4-methoxy-6-methyl-1H-quinolin-2-one, an oxidized derivative of the parent quinoline (B57606), is a key transformation that introduces a versatile carbonyl group into the heterocyclic ring. A common and efficient method for preparing various substituted 4-methoxy-1H-quinolin-2-ones proceeds from corresponding substituted anilines through a multi-step sequence. researchgate.net

This synthetic approach can be adapted to produce the title compound starting from 4-methylaniline (p-toluidine). The general pathway involves three main steps:

Cyclization/Chlorination : The initial step involves the reaction of the substituted aniline (B41778) with malonic acid, followed by treatment with a dehydrating and chlorinating agent like phosphorus oxychloride (POCl₃). This one-pot reaction constructs the quinoline core and introduces chloro groups at the 2- and 4-positions, yielding a substituted 2,4-dichloroquinoline. researchgate.net

Methoxylation : The resulting dichloroquinoline intermediate is then reacted with a methoxide (B1231860) source, typically sodium methoxide in methanol. This step substitutes the chloro groups with methoxy (B1213986) groups, leading to the formation of a 2,4-dimethoxyquinoline (B1594175) derivative. researchgate.net

Selective Demethylation/Tautomerization : The final step involves the selective removal of the methyl group at the 2-position. Refluxing the 2,4-dimethoxyquinoline compound in a mixture of glacial acetic acid and hydrochloric acid preferentially cleaves the C2-methoxy bond, yielding the thermodynamically stable 4-methoxy-1H-quinolin-2-one tautomer. researchgate.net

An alternative route to these structures involves the direct alkylation of the corresponding 4-hydroxy-2(1H)-quinolone. researchgate.net The reaction of the 4-hydroxy tautomer with an alkylating agent like methyl iodide in the presence of a base such as silver carbonate can yield the 4-methoxy-2-quinolone derivative. researchgate.net

Table 1: General Synthetic Scheme for 4-Methoxy-1H-quinolin-2-ones

StepReactantsReagentsProduct
1Substituted Aniline, Malonic AcidPhosphorus Oxychloride (POCl₃)Substituted 2,4-Dichloroquinoline
2Substituted 2,4-DichloroquinolineSodium Methoxide (NaOMe)Substituted 2,4-Dimethoxyquinoline
3Substituted 2,4-DimethoxyquinolineAcetic Acid, Hydrochloric AcidSubstituted 4-Methoxy-1H-quinolin-2-one

Synthesis of Carboxylic Acid Derivatives: 4-Methoxy-6-methylquinoline-2-carboxylic acid

The introduction of a carboxylic acid group at the C2 position of the quinoline ring provides a valuable synthetic handle for further derivatization, such as amide bond formation. A primary method for synthesizing quinoline-2-carboxylic acids is the oxidation of a precursor bearing a 2-methyl group. researchgate.netyoutube.com

The synthesis of this compound-2-carboxylic acid can be envisioned from a 4-methoxy-2,6-dimethylquinoline intermediate. The critical step is the selective oxidation of the methyl group at the C2 position. This transformation is often more challenging than the oxidation of methyl groups on the benzene (B151609) ring portion of the molecule due to the electronic nature of the pyridine (B92270) ring. youtube.com However, specific reagents can achieve this conversion. Selenium dioxide (SeO₂) is a classic reagent used for the oxidation of a methyl group at the 2-position of the quinoline ring to a carboxylic acid. researchgate.net The reaction is typically carried out in a solvent mixture such as dioxane and water under reflux conditions. researchgate.net

Preparation of Complex Polyfunctionalized Quinoline Systems Incorporating 4-Methoxy and 6-Methyl Moieties

The this compound core serves as an excellent starting point for building more complex, polyfunctionalized systems. These modifications are crucial for developing molecules with tailored properties.

A key example is the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, a valuable intermediate for various therapeutic agents. atlantis-press.comatlantis-press.com This compound is prepared from 4-methoxyaniline in a three-step process that introduces multiple functional groups onto the quinoline ring. atlantis-press.com

Cyclization : Reaction of 4-methoxyaniline with ethyl acetoacetate (B1235776) in the presence of polyphosphoric acid builds the initial 4-hydroxy-6-methoxy-2-methylquinoline ring. atlantis-press.com

Nitration : The quinoline ring is then nitrated using a mixture of propionic acid and nitric acid, which selectively installs a nitro group at the C3 position. atlantis-press.com

Chlorination : Finally, the hydroxyl group at the C4 position is converted to a chloro group using phosphorus oxychloride, often in the presence of a catalyst like N,N-Dimethylformamide (DMF), to yield the target 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. atlantis-press.com

Beyond simple functionalization, the quinoline core can be elaborated to form fused tetracyclic systems. nih.govresearchgate.net These complex structures are prevalent in natural products and pharmacologically active compounds. researchgate.net Synthetic strategies to achieve this include intramolecular cyclization reactions where functional groups strategically placed on the quinoline scaffold react to form new rings. For instance, a quinoline bearing a carboxylic acid-containing side chain can undergo an intramolecular Friedel-Crafts acylation to form a new six-membered ring fused to the quinoline system. researchgate.net

Table 2: Synthesis of 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline

StepStarting MaterialReagents/ConditionsProduct
14-MethoxyanilineEthyl acetoacetate, Polyphosphoric acid, 170 °C4-Hydroxy-6-methoxy-2-methylquinoline
24-Hydroxy-6-methoxy-2-methylquinolinePropionic acid, Nitric acid, 125 °C4-Hydroxy-6-methoxy-2-methyl-3-nitroquinoline
34-Hydroxy-6-methoxy-2-methyl-3-nitroquinolinePhosphorus oxychloride, DMF, 110 °C4-Chloro-6-methoxy-2-methyl-3-nitroquinoline

Investigations into Reaction Mechanisms of Substituent Transformations

Understanding the mechanisms of reactions occurring on the quinoline ring is fundamental for controlling selectivity and developing new synthetic methods.

The selective oxidation of methyl groups to carbaldehydes is a valuable transformation. A metal-free method utilizes hypervalent iodine(III) reagents, such as phenyliodine diacetate (PIDA), to convert 4-methylquinolines into quinoline-4-carbaldehydes with high chemoselectivity. researchgate.net The proposed mechanism for this reaction under acidic conditions involves a dearomative tautomerization. It is suggested that a methylene (B1212753) hydrogen from the methyl group migrates to the pyridinic nitrogen, forming an unstable enamine intermediate. This electron-rich intermediate is then readily oxidized by the hypervalent iodine reagent, ultimately yielding the heteroaromatic aldehyde. researchgate.net This mechanism avoids direct oxidation of the electron-deficient quinoline ring itself.

The formation of fused rings onto a quinoline core often involves intramolecular cyclization, and the specific mechanism depends on the reacting functional groups. One powerful strategy involves a sequence of intramolecular Friedel-Crafts acylation followed by a Beckmann rearrangement. researchgate.net

Friedel-Crafts Acylation : A quinoline derivative with an appended carboxylic acid side chain is treated with a strong acid like polyphosphoric acid. This promotes an intramolecular electrophilic attack of the activated acyl group onto the electron-rich benzene portion of the quinoline, forming a cyclic ketone. researchgate.net

Beckmann Rearrangement : The resulting ketone is converted to its oxime. Subsequent treatment of the oxime with acid triggers a Beckmann rearrangement, where the group anti-periplanar to the hydroxyl group migrates to the nitrogen, leading to a ring-expanded lactam. This sequence effectively constructs a new, fused heterocyclic ring. researchgate.net

Another illustrative mechanism is the formation of isoindolo[2,1-a]quinolines. This reaction can proceed via the initial formation of an enaminone from a suitable precursor. This intermediate then undergoes an intramolecular cyclization, followed by the elimination of small molecules like water and dimethylformamide (DMF), to furnish the final fused tetracyclic product. nih.gov

Derivatization of aminoquinolines is a cornerstone of medicinal chemistry, allowing for the modulation of a compound's properties. These modifications can occur at the quinoline ring nitrogen (N-1) or on an amino-containing side chain. nih.govnih.gov

N-1 Substitution : The nitrogen atom of the quinoline ring is basic and can react directly with alkylating agents to form quaternary quinolinium salts. nih.govuomustansiriyah.edu.iq For example, reaction with alkyl or acyl halides leads to N-substitution. uomustansiriyah.edu.iq This quaternization significantly alters the electronic properties and steric profile of the molecule. nih.gov

Side Chain Derivatization : For quinolines bearing an aminoalkyl side chain, a vast array of derivatives can be prepared. A powerful strategy for creating chemical libraries is the use of sequential indirect reductive aminations, which allows for the introduction of two independent points of diversity on the amine of the side chain. nih.gov Modifications to these side chains, such as introducing bulkier groups, have been shown to be a key strategy in developing new chemical entities. nih.govresearchgate.net Furthermore, secondary amines within these side chains can be readily acylated with reagents like acid chlorides to form amides, providing another avenue for structural diversification. nih.gov

Spectroscopic Characterization Methodologies for 4 Methoxy 6 Methylquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of 4-methoxy-6-methylquinoline and its analogs. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can deduce the connectivity of atoms and gain insights into the electronic environment of the molecule.

Proton (¹H) NMR Techniques for Structural Elucidation

Proton (¹H) NMR spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the context of this compound, the chemical shifts (δ) of the protons are influenced by the electron-donating methoxy (B1213986) group and the electron-releasing methyl group, as well as the inherent aromaticity of the quinoline (B57606) ring system.

The aromatic protons of the quinoline ring typically resonate in the downfield region of the spectrum, generally between 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns are diagnostic of the substitution pattern. For instance, in 6-methylquinoline (B44275), the proton at the C2 position (H2) is significantly deshielded due to the adjacent nitrogen atom, appearing at a chemical shift of approximately 8.84 ppm. chemicalbook.com The presence of a methoxy group at the C4 position would further influence the chemical shifts of the nearby protons. The protons of the methyl group (CH₃) at the C6 position typically appear as a singlet in the upfield region, around 2.5 ppm. chemicalbook.com The methoxy group (OCH₃) protons also present as a singlet, generally between 3.8 and 4.0 ppm. rsc.orgmdpi.com

The coupling constants (J) between adjacent protons provide valuable information about their spatial relationship. For example, ortho-coupling in the benzene (B151609) ring portion of the quinoline is typically in the range of 7-9 Hz, while meta-coupling is smaller (2-3 Hz), and para-coupling is often close to 0 Hz. These coupling patterns are instrumental in assigning the signals to specific protons within the molecule. chemicalbook.com Concentration-dependent chemical shift changes in quinoline derivatives have been observed in ¹H-NMR studies, which are attributed to π-π stacking interactions between the aromatic rings. uncw.eduuncw.edu

Table 1: Representative ¹H NMR Chemical Shifts for Substituted Quinolines

Proton 6-Methylquinoline (CDCl₃) chemicalbook.com 6-Methoxyquinoline (B18371) (CDCl₃) chemicalbook.com 4-(Substituted)-6-methoxyquinoline Derivatives (CDCl₃) rsc.org
H2 8.843 ppm (d, J=4.3 Hz) 8.71 ppm (dd, J=4.2, 1.6 Hz) 8.71 - 8.79 ppm (d)
H3 - 7.27 ppm (d, J=4.2 Hz) 7.14 - 7.27 ppm (d)
H4 - 8.52 ppm (d, J=8.8 Hz) -
H5 7.54 ppm (d, J=2.0 Hz) 7.33 ppm (dd, J=9.2, 2.8 Hz) 7.34 - 7.44 ppm (m)
H7 7.55 ppm 7.06 ppm (d, J=2.8 Hz) 6.64 - 7.22 ppm (d)
H8 8.044 ppm (d, J=8.2 Hz) 7.94 ppm (d, J=9.2 Hz) 7.98 - 8.07 ppm (d)
CH₃ (at C6) 2.523 ppm (s) - -
OCH₃ (at C6) - 3.93 ppm (s) 3.62 - 3.85 ppm (s)

Note: Chemical shifts are reported in ppm relative to TMS. Multiplicity is denoted as s (singlet), d (doublet), dd (doublet of doublets), and m (multiplet). Coupling constants (J) are in Hertz (Hz).

Carbon-13 (¹³C) NMR Spectroscopy

The carbon atom attached to the methoxy group (C4) is expected to be significantly deshielded, appearing at a higher chemical shift due to the electronegativity of the oxygen atom. For example, in 6-methoxyquinoline derivatives, the C6 carbon bearing the methoxy group appears around 158 ppm. rsc.org Similarly, the carbon atoms adjacent to the nitrogen (C2 and C8a) are also deshielded. The methyl carbon at the C6 position will appear in the upfield region of the spectrum, typically around 15-25 ppm. The methoxy carbon will resonate around 55 ppm. rsc.org The specific chemical shifts can be used to confirm the substitution pattern on the quinoline ring. tandfonline.comtandfonline.com

Table 2: Representative ¹³C NMR Chemical Shifts for Substituted Quinolines

Carbon 6-Methoxy-4-(phenyl)quinoline (CDCl₃) rsc.org 4-(2-Chlorophenyl)-6-methoxyquinoline (CDCl₃) rsc.org
C2 147.5 147.2
C3 121.6 121.8
C4 146.8 144.3
C4a 127.8 127.7
C5 121.6 122.0
C6 157.8 157.8
C7 103.7 103.5
C8 131.2 131.2
C8a 144.8 144.4
CH₃ (at C6) - -
OCH₃ (at C6) 55.3 55.3

Note: Chemical shifts are reported in ppm relative to TMS.

Two-Dimensional (2D) NMR Correlation Spectroscopy (e.g., COSY)

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are powerful for establishing the connectivity between protons in a molecule. researchgate.net A COSY spectrum displays correlations between protons that are coupled to each other. For this compound, a COSY experiment would show cross-peaks between adjacent protons on the quinoline ring, confirming their connectivity. For example, a cross-peak would be observed between H7 and H8, and between H5 and the proton at H4 (if present). This technique is particularly useful for unambiguously assigning proton signals in complex spectra where simple multiplicity analysis is insufficient. rsc.orgunirioja.es

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and sensitive method for identifying characteristic functional groups. The IR spectrum of this compound would exhibit absorption bands corresponding to the various vibrational modes of the molecule.

Key characteristic bands would include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹. udel.edu

Aliphatic C-H stretching: From the methyl and methoxy groups, appearing in the range of 2850-3000 cm⁻¹. udel.edu

C=C and C=N stretching: Within the aromatic quinoline ring, these vibrations give rise to a series of bands in the 1450-1620 cm⁻¹ region. rsc.orgastrochem.orgresearchgate.net

C-O stretching: The ether linkage of the methoxy group will produce a strong absorption band, typically in the 1200-1275 cm⁻¹ range for aryl ethers. mdpi.commdpi.com

C-H out-of-plane bending: These bands, found in the 700-900 cm⁻¹ region, can be diagnostic of the substitution pattern on the aromatic rings. astrochem.org

The presence of both methoxy and methyl groups can be confirmed by their characteristic C-H and C-O stretching and bending vibrations. mdpi.com

Table 3: Characteristic FT-IR Absorption Bands for Substituted Quinolines

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
Aromatic C-H Stretching > 3000 udel.edu
Aliphatic C-H (CH₃, OCH₃) Stretching 2850 - 3000 udel.edu
C=C / C=N (Aromatic Ring) Stretching 1450 - 1620 rsc.orgastrochem.org
Aryl C-O (Methoxy) Stretching 1200 - 1275 mdpi.commdpi.com
C-H Out-of-plane Bending 700 - 900 astrochem.org

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also show characteristic bands for the aromatic ring vibrations. The C-C stretching vibrations of the quinoline ring are typically strong in the Raman spectrum. rsc.org Studies on quinoline have shown distinct bands in the Raman spectrum, for example, around 520 cm⁻¹, which are sensitive to intermolecular interactions. researchgate.net The vibrations of the methyl and methoxy substituents would also be observable, aiding in the complete vibrational analysis of the molecule.

Computational and Theoretical Studies of 4 Methoxy 6 Methylquinoline

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 4-Methoxy-6-methylquinoline, DFT calculations, typically employing a basis set such as 6-311++G(d,p) with a functional like B3LYP, would be used to optimize the molecular geometry. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. The output of these calculations provides precise bond lengths, bond angles, and dihedral angles, offering a detailed structural portrait of the molecule.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a key indicator of molecular stability. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For this compound, this analysis would pinpoint the distribution of these orbitals and quantify its kinetic stability.

Prediction of Reactivity Descriptors

From the HOMO and LUMO energy values, a suite of global reactivity descriptors can be calculated to further understand the chemical behavior of a molecule.

Electronegativity, Hardness, and Softness

Electronegativity (χ) describes the power of an atom or group of atoms to attract electrons towards itself. Chemical hardness (η) and its inverse, softness (S), quantify the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. These parameters are essential for predicting how this compound would interact with other chemical species.

Chemical Potential and Electrophilicity Index

The chemical potential (μ) measures the escaping tendency of electrons from a stable system, while the electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. These descriptors are invaluable for predicting the direction of charge transfer in a reaction and for classifying molecules as electrophiles or nucleophiles.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization method that illustrates the charge distribution on the surface of a molecule. It uses a color-coded scheme to identify regions of negative and positive electrostatic potential. Red areas typically indicate electron-rich regions, which are prone to electrophilic attack, while blue areas represent electron-deficient regions, which are susceptible to nucleophilic attack. An MEP map of this compound would provide an intuitive guide to its reactive sites and intermolecular interaction patterns.

Thermodynamic Property Calculations at Varying Temperatures

The thermodynamic properties of quinoline (B57606) derivatives are crucial for understanding their stability and behavior under different thermal conditions. While direct experimental calorimetric data for this compound is not extensively available in the literature, computational methods provide a robust framework for predicting these properties. Density Functional Theory (DFT) is a primary tool for these calculations.

A study on the related compound 2-(4-methoxybenzyloxy)-4-methylquinoline (B1627302) (MBMQ) utilized the B3LYP method with a 6-311++G(d,p) basis set to calculate its thermodynamic properties at various temperatures. researchgate.net The calculations revealed a clear correlation between temperature and standard heat capacity (C°p,m), standard entropy (S°m), and standard enthalpy (H°m), with all three properties increasing as the temperature rises. researchgate.net This positive correlation is expected as higher temperatures lead to increased molecular motion and a greater population of accessible energy states.

The methodologies applied to MBMQ can be directly extended to this compound. Such calculations would involve geometry optimization followed by frequency analysis to obtain the zero-point vibrational energy and thermal energy corrections. From these, key thermodynamic parameters can be derived across a range of temperatures.

For context, experimental studies on similar molecules, like 2,6-dimethylquinoline, have employed adiabatic heat-capacity calorimetry and differential-scanning calorimetry to determine thermodynamic functions. nist.gov Furthermore, the standard molar enthalpy of formation for liquid 6-methoxyquinoline (B18371) has been determined experimentally as -(25.8 +/- 2.2) kJ·mol⁻¹ at 298.15 K. researchgate.net These experimental values for related compounds are vital for benchmarking and validating the results obtained from computational models for this compound.

Table 1: Calculated Thermodynamic Parameters for a Related Compound (2-(4-methoxybenzyloxy)-4-methylquinoline) at Different Temperatures researchgate.net

Temperature (K)C°p,m (J·mol⁻¹·K⁻¹)S°m (J·mol⁻¹·K⁻¹)H°m (kJ·mol⁻¹)
100168.08418.0612.01
200306.43573.0835.79
298.15431.18711.2370.83
400547.05857.06119.24
500639.46997.77178.68
600712.331129.41246.33

Quantum Chemical Modeling of Molecular Interactions

Quantum chemical modeling offers profound insights into the electronic structure and interaction dynamics of molecules. For this compound, these methods can elucidate its binding behavior and electronic properties.

Understanding the non-covalent interactions between a ligand and its receptor is fundamental in chemical and biological sciences. Computational simulations are powerful tools for exploring these binding kinetics and thermodynamics. wikipedia.org While specific binding studies for this compound are not prevalent, research on complex systems containing the 6-methoxyquinoline moiety, such as quinine, provides valuable insights.

A computational study on a quinine-tetraphenylborate ion-pair complex employed the B3LYP level of theory with the 6-311G(d,p) basis set to determine stable configurations and binding energies. mdpi.com The calculations revealed a negative complexation energy, indicating that the formation of the complex is spontaneous and stable. mdpi.com This type of simulation is crucial for understanding how the structural and electronic features of the 6-methoxyquinoline framework contribute to its interaction with other molecules or receptor sites. These simulations can map the potential energy surface of the interaction, identifying key electrostatic and van der Waals contacts that stabilize the bound complex. mdpi.comwisc.edu

Materials with significant non-linear optical (NLO) properties are in demand for applications in photonics and optoelectronics, such as optical switching and frequency conversion. frontiersin.orgjhuapl.edu Quantum chemical calculations are instrumental in predicting the NLO response of molecular systems. researchgate.net The NLO properties of a molecule are governed by its response to an applied electric field, quantified by the polarizability (α) and the first and second hyperpolarizabilities (β and γ).

Computational studies on quinoline derivatives have shown that the presence of donor-acceptor groups can enhance NLO properties. researchgate.net For this compound, the methoxy (B1213986) group acts as an electron donor, and the quinoline ring can act as an electron acceptor system. Theoretical calculations, typically using DFT methods like B3LYP, can determine the components of the polarizability and hyperpolarizability tensors. researchgate.net From these tensors, the average values are calculated. A large hyperpolarizability value suggests a significant NLO response. The HOMO-LUMO energy gap is also a critical parameter, as a smaller gap generally correlates with higher polarizability and hyperpolarizability. researchgate.net

Table 2: Representative NLO Parameters Calculated for Donor-Acceptor Quinoline Derivatives researchgate.net

MoleculeMethod<α> (a.u.)β_mol (a.u.)
2-(4-aminophenyl) QuinolineB3LYP/6-31+G 224.931009.28
4-(4-aminophenyl) QuinolineB3LYP/6-31+G225.893658.07

Note: These values are for related quinoline derivatives and serve as an example of the type of data generated in NLO computational studies.

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a chemically intuitive picture of localized bonds, lone pairs, and antibonds. wikipedia.orgq-chem.com This analysis provides detailed information about charge distribution, hybridization, and intramolecular interactions. q-chem.com

For this compound, an NBO analysis would reveal the nature of the bonding within the quinoline ring system and the interactions involving the methoxy and methyl substituents. A key aspect of NBO analysis is the study of donor-acceptor (delocalization) interactions, which are quantified by the second-order perturbation energy, E(2). wisc.edu These interactions occur when electron density is transferred from a filled Lewis-type orbital (the donor) to an empty non-Lewis-type orbital (the acceptor), typically an antibond. wikipedia.org

In a study of a related compound, 4-methoxy-4-methyl-2-pentanone, NBO analysis was used to understand electronic exchange and charge delocalization. researchgate.net For this compound, significant E(2) values would be expected for interactions between the lone pairs on the oxygen and nitrogen atoms and the π* antibonding orbitals of the quinoline ring, indicating resonance stabilization. The analysis also provides natural population analysis (NPA) charges, which offer a more robust description of the atomic charge distribution than other methods like Mulliken population analysis. q-chem.comresearchgate.net

Advanced Research Applications of 4 Methoxy 6 Methylquinoline and Its Derivatives Non Clinical Focus

Applications in Materials Science

The inherent stability and electronic characteristics of the quinoline (B57606) ring system make it a valuable component in the design of novel materials. Derivatives of 4-Methoxy-6-methylquinoline are being explored for their potential to enhance the performance and longevity of polymers and to serve as active components in advanced electronic devices.

Incorporation into Polymers and Coatings for Enhanced Stability

The integration of specific chemical compounds into polymer matrices and coatings is a key strategy for improving material durability. 6-Methoxy-4-methylquinoline hydrate, a derivative of the target compound, is noted for its application in formulating advanced materials where enhanced stability is critical. chemimpex.com It is employed in polymers and coatings designed to exhibit superior thermal stability and chemical resistance. chemimpex.com The antioxidant properties inherent to many quinoline derivatives contribute to their ability to protect materials from degradation caused by environmental factors such as heat, light, and oxidative stress.

Development of Organic Light-Emitting Diodes (OLEDs) and Electronic Devices

Quinoline derivatives are extensively studied for their role in organic electronics, particularly as materials for Organic Light-Emitting Diodes (OLEDs). These compounds often function as the electron transport layer (ETL), which is crucial for efficient device operation by facilitating the movement of electrons from the cathode to the emissive layer. informahealthcare.comsemanticscholar.org

Research has shown that metal complexes of quinoline moieties, such as those involving zinc, are effective as ETL materials. informahealthcare.com The foundational quinoline derivative in this field is tris(8-hydroxyquinoline)aluminum (Alq3), which is widely used due to its excellent stability and luminescent properties. researchgate.netacs.org Building on this, studies on more complex derivatives continue to yield promising results. For instance, zinc complexes incorporating substituted 8-hydroxyquinoline (B1678124) and carbazole (B46965) ligands have been developed to improve the recombination of charge carriers, thereby enhancing electroluminescent properties. mdpi.com

Significantly, the presence of a methoxy (B1213986) group on the quinoline structure has been shown to be beneficial. An OLED device using a methoxy-substituted bis(8-hydroxyquinoline) zinc derivative (ZnStq_OCH3:PVK) as the active layer exhibited a narrow electroluminescence spectrum, high brightness (up to 2244 cd/m²), and excellent color purity, making it a promising candidate for high-resolution displays. mdpi.com

Table 1: Performance of a Methoxy-Substituted Quinoline Derivative in OLEDs

Compound/Device LayerMaximum Brightness (cd/m²)Maximum Current Efficiency (cd/A)Turn-on Voltage (V)
ZnStq_OCH3:PVK22441.246.94
Data sourced from a study on bis(8-hydroxyquinoline) zinc derivatives. mdpi.com

Exploration in Functional Material Chemistry

Beyond specific applications, the broader field of functional material chemistry explores the synthesis and properties of novel compounds. Diarylquinoline substructures, in particular, have found numerous applications in this area. mdpi.com The synthesis of complex derivatives, such as 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline, highlights the role of the substituted quinoline skeleton as a versatile building block for new functional materials. mdpi.com The adaptability of the quinoline scaffold allows for the tuning of its chemical and physical properties through the introduction of various functional groups, making it a continuous focus of interest for chemists designing materials with specific, targeted functions. mdpi.com

Catalytic Applications

The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it an effective coordination site for metal ions. This property allows quinoline and its derivatives to function as ligands in organometallic catalysis and to play roles in various chemical transformations.

Use as Ligands in Coordination Chemistry

The quinoline framework is widely utilized as a ligand in organometallic catalysis. nih.gov The nitrogen atom can coordinate to a metal center, influencing the metal's electronic properties and steric environment, which in turn dictates the catalytic activity and selectivity of the resulting complex.

Studies have demonstrated that quinoline-based compounds can form catalytically active complexes with various transition metals, such as copper. scilit.commdpi.com These complexes can effectively catalyze reactions like the oxidation of catechol to o-quinone. scilit.commdpi.com The efficiency of such catalytic systems is dependent on both the chemical structure of the quinoline ligand and the nature of the metal ion it is coordinated with. mdpi.com The ability to systematically modify the quinoline ligand allows researchers to fine-tune the performance of the catalyst for specific processes.

Table 2: Catalytic Activity of Copper-Quinoline Complexes

Ligand TypeMetal SaltCatalytic Outcome
Quinoline DerivativesCu(OAc)₂High catalytic activity in catechol oxidation
Quinoline DerivativesCu(NO₃)₂Low catalytic activity in catechol oxidation
Quinoline DerivativesCuCl₂Low catalytic activity in catechol oxidation
Data sourced from a study on the catecholase activity of quinoline derivatives. mdpi.com

Role in Oxidative Dehydrogenation Processes

Oxidative dehydrogenation is a powerful class of reactions in organic synthesis used to create unsaturated bonds, often to form aromatic systems. Quinoline derivatives are involved in these processes both as products of dehydrogenation and as components of synthetic strategies.

A notable example is the dehydrogenation of tetrahydroquinolines to form quinolines. Research has demonstrated that 1,2,3,4-tetrahydro-6-methoxyquinoline can be efficiently dehydrogenated to produce 6-methoxyquinoline (B18371) under ambient conditions using an o-quinone catalyst system. acs.org This reaction proceeds in excellent yield, showcasing the stability of the methoxy-quinoline product under these oxidative conditions. acs.org Furthermore, synthetic strategies for creating complex quinoline structures, such as 2,4-diarylquinolines, often employ an oxidative dehydrogenation aromatization step to form the final quinoline ring system. mdpi.com These processes highlight the central role of dehydrogenation in the chemistry of quinoline and its derivatives.

Applications in Analytical Chemistry and Environmental Monitoring

The unique photophysical properties of the quinoline scaffold, characterized by its rigid, planar, and aromatic structure, make it a foundational element in the design of advanced analytical tools. The introduction of specific substituents, such as methoxy and methyl groups, onto this core structure can precisely tune its electronic and steric properties. The compound this compound, possessing an electron-donating methoxy group and a methyl group on the quinoline ring, is a subject of interest for its potential in creating highly sensitive and selective analytical probes. These functional groups are known to influence the fluorescence quantum yield and emission wavelengths, making such derivatives valuable for applications in chemical sensing and environmental analysis.

Development of Fluorescent Probes for Chemical Detection

The development of fluorescent probes is a cornerstone of modern analytical chemistry, enabling the real-time visualization and quantification of chemical species with high sensitivity. Quinoline and its derivatives are a privileged class of heterocyclic compounds extensively explored for this purpose due to their inherent fluorescence and chemical stability. researchgate.net Specifically, compounds like 6-Methoxy-4-methylquinoline are utilized as key building blocks for creating fluorescent probes for biological imaging and chemical detection. chemimpex.com

The fluorescence of a quinoline derivative is significantly influenced by the nature and position of its substituents. researchgate.net The methoxy group (-OCH₃) at the 6-position, as found in this compound, acts as an electron-donating group. This donation of electron density to the aromatic system can enhance the fluorescence intensity and modulate the emission wavelength. sciforum.net Research on related 6-methoxy-substituted quinolones (carbostyrils) has shown that the 6-methoxy group has a distinct effect on fluorescence properties, often leading to longer emission wavelengths and favorable quantum yields. researchgate.netsciforum.net For instance, the introduction of a 6-methoxy group can result in emission maxima around 430-460 nm with significant quantum yields, properties that are highly desirable for a fluorescent reporter. sciforum.net

The general strategy for developing a fluorescent probe based on this scaffold involves using the this compound moiety as the fluorophore (the signal-reporting unit) and chemically linking it to a receptor unit designed to selectively bind a specific target analyte. The binding event between the receptor and the analyte induces a change in the electronic structure of the probe, leading to a detectable change in the fluorescence signal, such as enhancement ("turn-on"), quenching ("turn-off"), or a shift in the emission wavelength (ratiometric sensing). The methyl group can further influence solubility and steric interactions, which can be fine-tuned during the design of the sensor. The versatility of the quinoline core allows for the synthesis of a wide array of derivatives targeted at different analytes. mdpi.comresearchgate.net

Table 1: Spectroscopic Properties of 6-Methoxy-Substituted Quinolone/Carbostyril Derivatives
Compound StructureSubstituentsExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Reference
6-Methoxy-4-trifluoromethyl-carbostyril6-OCH₃, 4-CF₃~370460~0.10 sciforum.net
4-Cyano-6-methoxy-carbostyril6-OCH₃, 4-CN~370440~0.50 sciforum.net
3,4-Dicyano-6,7-dimethoxy-carbostyril6-OCH₃, 7-OCH₃, 3-CN, 4-CN440520~0.50 researchgate.netsciforum.net

Utilization in Detection of Environmental Pollutants

The robust chemical nature and responsive fluorescent properties of quinoline derivatives make them excellent candidates for monitoring environmental contaminants. There is documented use of 6-Methoxy-4-methylquinoline and its parent compound, 6-methoxyquinoline, as reagents in environmental analysis for the detection of pollutants. chemimpex.comgoogle.com The core principle involves designing a sensor molecule where the quinoline's fluorescence is modulated by the presence of a specific environmental toxin.

The versatility of the quinoline scaffold allows for the development of chemosensors for a variety of pollutants. For example, by incorporating specific chelating groups, quinoline-based probes can be engineered for the highly selective and sensitive detection of toxic heavy metal ions, such as mercury (Hg²⁺), lead (Pb²⁺), or cadmium (Cd²⁺). The coordination of the metal ion to the probe's receptor site alters the internal charge transfer (ICT) or photoinduced electron transfer (PET) processes within the molecule, resulting in a distinct fluorescence response. researchgate.net

Furthermore, quinoline derivatives have been successfully employed to detect nitroaromatic compounds, which are common components of industrial explosives and are significant environmental pollutants. The detection mechanism often relies on fluorescence quenching, where the electron-deficient nitroaromatic compound interacts with the electron-rich quinoline fluorophore, leading to a decrease in fluorescence intensity proportional to the pollutant's concentration. The electron-donating methoxy group on the this compound structure would be beneficial in designing such sensors, as it enhances the electron-rich nature of the fluorophore, potentially leading to more efficient quenching and higher sensitivity. The development of such probes provides a simple, rapid, and cost-effective method for on-site environmental monitoring. mdpi.com

Table 2: Examples of Quinoline-Based Probes for Environmental Pollutant Detection
Probe Type/DerivativeTarget PollutantDetection PrincipleTypical Application
8-Hydroxyquinoline DerivativesHeavy Metal Ions (e.g., Zn²⁺, Al³⁺)Chelation-Enhanced Fluorescence (CHEF)Water quality monitoring
Quinoline-based Schiff basesMetal Ions (e.g., Hg²⁺)Fluorescence Quenching/EnhancementIndustrial effluent analysis
Quinoline-tagged organic probesNitro-phenolic compounds (e.g., Trinitrophenol)Photo-induced Electron Transfer (PET) QuenchingDetection of explosive residues
6-MethoxyquinolineGeneral PollutantsEnvironmental Analysis ReagentEnvironmental health risk assessment

Structure Activity Relationship Sar Studies in Non Biological Systems or General Chemical Contexts

Impact of Substituent Modifications on Chemical Reactivity

The chemical reactivity of the quinoline (B57606) scaffold can be precisely tuned by altering its substitution pattern. The introduction, removal, or modification of functional groups has a profound effect on the molecule's stability, reaction rates, and the types of reactions it will undergo.

The nature of the substituent at the C4 position is particularly critical. In studies of 4-O-aryl quinolines, it has been demonstrated that the C4-hydroxypyridine group can be displaced by thiols through nucleophilic displacement. researchgate.net The reactivity towards such displacement can be attenuated by increasing the basicity of the C4 substituent, which makes it a poorer leaving group. researchgate.net Similarly, in an investigation of related quinoxalinones, it was found that electron-donating substituents like methyl and methoxy (B1213986) groups on an attached phenyl ring led to better yields in electrochemical heteroarylation reactions compared to electron-withdrawing groups. acs.org However, strongly withdrawing groups like nitro or cyano can prevent the reaction entirely. acs.org

The reactivity of substituents on the quinoline ring itself is also a key area of study. For instance, the synthesis of 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline from 4-methoxyaniline involves a series of reactions—cyclization, nitration, and chlorination—that sequentially modify the ring's reactivity to achieve the desired product. atlantis-press.com In other systems, the influence of alkyl groups on reactivity has been quantified. A study on the oxidation of 4-alkyl-2-methoxyphenols to quinone methides (QMs) and their subsequent reaction with water established a clear reactivity trend. nih.gov

Table 1: Relative Reactivity of Quinone Methides (QMs) Derived from 4-Alkyl-2-methoxyphenols. nih.gov
4-Alkyl SubstituentRelative Reactivity with Water
Methyl (from Creosol)Most Reactive
EthylIntermediate
PropylIntermediate
IsopropylLess Reactive
Allyl (from Eugenol)Least Reactive

This trend demonstrates that extended π-conjugation, as seen in the allyl substituent from eugenol, dramatically stabilizes the quinone methide intermediate, reducing its reactivity by a factor of 472 compared to the most reactive methyl-substituted QM. nih.gov Furthermore, the presence of a methyl group at the 2-position of a quinoline moiety has been shown to influence the photoisomerization rates of side-chain azo-polymers, indicating that even seemingly minor modifications can have a significant impact on the molecule's properties. researchgate.net

Correlating Structural Features with Spectroscopic Signatures

The precise structure of 4-Methoxy-6-methylquinoline and its derivatives can be elucidated by correlating its features with data from various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Each proton and carbon atom in the molecule has a unique chemical environment, which results in a distinct spectroscopic signature.

In the ¹H NMR spectrum of the parent 6-methylquinoline (B44275), the methyl protons typically appear as a singlet at approximately 2.52 ppm. chemicalbook.com The aromatic protons exhibit complex splitting patterns in the range of 7.3 to 8.9 ppm, with coupling constants that reveal their positions relative to one another. chemicalbook.com The introduction of a methoxy group at the C4 position would further alter these chemical shifts, with the methoxy protons introducing a new singlet and influencing the electronic environment of the nearby aromatic protons.

Detailed NMR studies on more complex, substituted 6-methoxy-3-methylquinolines provide a clear picture of these correlations. mdpi.com For example, in 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline, the signals for each proton and carbon have been specifically assigned. mdpi.com

Table 2: Selected ¹H and ¹³C NMR Chemical Shift Assignments for a Substituted 6-Methoxy-3-methylquinoline Derivative. mdpi.com
GroupAtom Position¹H NMR Shift (ppm)¹³C NMR Shift (ppm)
MethylC-32.18Not specified
Methoxy-3.75Not specified
-3.91Not specified
-4.02Not specified
Aromatic Proton5-H6.74104.0
7-H7.34121.6
8-H7.91130.9

Two-dimensional NMR techniques like COSY, HMBC, and NOESY are invaluable for confirming these assignments by showing correlations between adjacent protons (COSY) or between protons and carbons separated by two or three bonds (HMBC). researchgate.net For instance, HMBC spectra can definitively link a proton signal to a specific carbon atom in the quinoline skeleton, confirming the substitution pattern. researchgate.netrsc.org Mass spectrometry further corroborates the structure by providing the exact molecular weight and fragmentation patterns that are characteristic of the quinoline core and its substituents. atlantis-press.commdpi.com

Rational Design Principles for Novel Quinoline Scaffolds

The quinoline scaffold is considered a "privileged structure" in chemistry due to its ability to serve as a template for a wide array of functional molecules. mdpi.comnih.gov The rational design of new quinoline derivatives involves a deep understanding of the structure-activity relationships discussed previously, often aided by computational modeling. mdpi.comnih.gov

One successful design principle is the concept of a modular scaffold . Researchers have developed quinoline-based probes with three distinct, engineered domains that can be independently modified to control (1) compound polarization, (2) photophysical properties, and (3) structural diversity for various applications. nih.govacs.org This approach allows for the streamlined and predictable development of new functional molecules. nih.govacs.org

Another powerful strategy is molecular hybridization , where the quinoline core is combined with other known chemical fragments to create novel hybrid compounds. nih.govmdpi.com For example, linking a chalcone (B49325) fragment to the quinoline scaffold has been explored to generate new molecules. nih.govmdpi.com This principle is often guided by the structures of known active compounds, using them as a template for new designs. researchgate.net

Computational methods are central to modern rational design. mdpi.comnih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, for instance, analyzes a set of known compounds to create a model that correlates their 3D structural features with their chemical or physical properties. mdpi.com The resulting contour maps highlight regions of the molecule where steric bulk or specific electronic properties (positive or negative charge) would be beneficial, thus guiding the design of more effective compounds. mdpi.com This in-silico approach, combined with molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, allows chemists to prioritize the synthesis of the most promising candidates, saving significant time and resources. mdpi.comnih.gov

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of quinoline (B57606) derivatives has traditionally relied on classic name reactions like the Skraup, Conrad-Limpach, and Doebner-von Miller syntheses. frontiersin.org These methods, while foundational, often involve harsh conditions, hazardous reagents, and lengthy reaction times. Future research should prioritize the development of green and sustainable synthetic protocols specifically tailored for 4-Methoxy-6-methylquinoline.

Promising avenues for investigation include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to dramatically reduce reaction times and improve yields for the synthesis of various quinoline derivatives, such as fused quinoline-thiones. frontiersin.org Exploring MAOS for the cyclization reactions leading to this compound could offer a more efficient and environmentally benign alternative to conventional heating. frontiersin.orgmdpi.com

Ultrasonic Irradiation: The use of ultrasound has emerged as a green chemistry tool for synthesizing quinoline derivatives, offering a straightforward and efficient methodology. nih.gov Its application could enhance reaction rates and yields in the synthesis of the target compound.

Nanocatalysis: The use of nanocatalysts (based on Fe, Cu, Au, Ag, etc.) in one-pot protocols for quinoline synthesis is a rapidly growing field. acs.org Research into a suitable nanocatalyst could provide a highly efficient and recyclable catalytic system for producing this compound. acs.org

Catalyst and Solvent Optimization: There is significant potential in exploring novel catalytic systems, such as single-atom iron catalysts or simple FeCl₃, which have proven effective for other quinoline syntheses. organic-chemistry.org The use of environmentally friendly solvents like water or ethanol (B145695), or even solvent-free conditions, should be a key focus. researchgate.net For instance, a one-step Doebner reaction has been used to prepare 6-methoxy-2-arylquinoline-4-carboxylic acid derivatives by refluxing reagents in ethanol. nih.gov

Table 1: Comparison of Synthetic Approaches for Quinoline Synthesis
FeatureClassical Methods (e.g., Skraup)Proposed Sustainable Methods
Reaction Conditions High temperatures, strong acids (e.g., H₂SO₄) rsc.orgMilder conditions, ambient or controlled heating (microwave) frontiersin.org
Catalysts Often stoichiometric or harsh (e.g., arsenic acid)Recyclable nanocatalysts, biocatalysts, simple metal salts nih.govacs.org
Solvents Often hazardous (e.g., nitrobenzene) nbinno.comGreen solvents (water, ethanol) or solvent-free researchgate.net
Atom Economy Often low, significant byproduct formationHigh, especially in one-pot or multicomponent reactions
Environmental Impact High, use and generation of hazardous substancesLow, aligns with green chemistry principles organic-chemistry.org

In-Depth Mechanistic Studies of Chemical Transformations

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic routes and predicting the chemical behavior of this compound. Future research should not only focus on its synthesis but also on the pathways of its subsequent transformations.

Key areas for mechanistic investigation include:

Synthesis Pathway Elucidation: While general mechanisms for reactions like the Skraup or Combes syntheses are known, detailed mechanistic studies for the specific formation of this compound are needed. iipseries.orgyoutube.com This could involve a combination of kinetic experiments, isotopic labeling studies, and computational analysis to identify intermediates and transition states. For instance, deuterium (B1214612) labeling experiments have been used to shed light on the dearomatisation mechanism of quinolines. nih.gov

C-H Functionalization Mechanisms: Direct C-H functionalization is a powerful tool for derivatization. mdpi.com Investigating the mechanism of regioselective C-H activation on the this compound core is a key research avenue. Understanding how transition metals like palladium, rhodium, or copper interact with the substrate to selectively activate a specific C-H bond would be invaluable for designing new derivatization strategies. mdpi.commdpi.com

Electrophilic Substitution: The electron-donating nature of the methoxy (B1213986) and methyl groups will direct electrophilic substitution to specific positions on the benzene (B151609) ring (likely positions 5 and 8). pharmaguideline.com In-depth mechanistic studies could precisely map the kinetic and thermodynamic products of nitration, halogenation, or Friedel-Crafts reactions, providing a predictive framework for its functionalization.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools to predict and understand the properties of molecules, guiding experimental work and accelerating discovery. For this compound, a focused computational approach could unlock a wealth of predictive information.

Future computational studies should include:

Density Functional Theory (DFT) Calculations: DFT can be employed to determine the molecule's optimized geometry, electronic structure, and spectroscopic properties. nih.gov Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into its reactivity and potential applications in electronic materials. nih.gov DFT is also used to predict properties like the electrophilicity index, chemical potential, and hardness. nih.gov

Predicting Reaction Regioselectivity: Computational models can predict the most likely sites for chemical attack. This is particularly relevant for the C-H functionalization and electrophilic substitution reactions mentioned previously. mdpi.com For example, quantum chemical calculations have been used to understand how solvent molecules interact with substituted quinolines. researchgate.net

Molecular Docking and Dynamics: While clinical applications are outside the scope, molecular docking can be used in materials science to simulate how this compound might interact with surfaces or within host-guest complexes. rsc.orgdntb.gov.ua Molecular dynamics simulations can further elucidate the stability and conformational behavior of these systems over time.

Table 2: Potential Applications of Computational Modeling for this compound
Computational MethodPredicted Properties / ApplicationsReference
Density Functional Theory (DFT) Optimized molecular geometry, electronic structure (HOMO/LUMO), IR/NMR spectra, reactivity indices. nih.gov
Time-Dependent DFT (TD-DFT) Prediction of electronic absorption spectra (UV-Vis). nih.gov
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of bonding and intermolecular interactions.-
Molecular Dynamics (MD) Simulations Simulation of interactions with solvents or materials; conformational analysis. rsc.org
Machine Learning / AI Prediction of reaction outcomes and site selectivity for functionalization.-

Expanding Non-Clinical Applications in Materials Science and Catalysis

The unique electronic and structural features of the quinoline core suggest that this compound could be a valuable component in advanced materials and catalytic systems. mdpi.comnih.gov

Unexplored avenues include:

Organic Electronics: Quinoline derivatives are being explored for use in organic light-emitting diodes (OLEDs). nbinno.com The specific substitution pattern of this compound may impart desirable photophysical properties, such as high fluorescence quantum yields or specific emission wavelengths. Future research could involve synthesizing the compound and characterizing its electroluminescent properties.

Corrosion Inhibition: Many nitrogen-containing heterocyclic compounds are effective corrosion inhibitors for metals. Investigating the ability of this compound to form a protective film on metal surfaces is a promising area of research with significant industrial applications. mdpi.com

Ligand Development for Catalysis: The quinoline nitrogen atom can act as a Lewis basic site to coordinate with transition metals. mdpi.com The electronic properties of the resulting metal complex can be tuned by the methoxy and methyl substituents. Synthesizing complexes of this compound with metals like palladium, ruthenium, or iridium and testing their efficacy in cross-coupling reactions or hydrogenation is a fertile ground for discovery. nih.gov

Organocatalysis: The Lewis basicity of the quinoline nitrogen could be harnessed for organocatalysis. Its potential to catalyze reactions like the Morita-Baylis-Hillman reaction or serve as a base in various condensation reactions should be explored.

Exploration of New Derivatization Strategies for Specific Chemical Properties

The true potential of this compound can be unlocked by developing a toolbox of derivatization reactions to precisely tune its chemical properties. Future work should focus on selective functionalization of its core structure.

Key strategies to explore include:

Regioselective C-H Functionalization: Building on mechanistic and computational studies, the development of practical methods for direct, regioselective introduction of functional groups (e.g., aryl, alkyl, cyano) at various positions of the quinoline ring system would be a significant advancement. mdpi.comacs.org

Modification of Existing Substituents: The methoxy and methyl groups are not merely passive substituents but handles for further transformation. The methoxy group could potentially be demethylated to a hydroxyl group, which can then be used for a wide range of subsequent reactions (e.g., etherification, esterification). The methyl group could be oxidized to a formyl or carboxylic acid group, or halogenated to a halomethyl group, opening up new avenues for derivatization. nih.gov

Synthesis of Fused Systems: Reactions that build additional rings onto the quinoline scaffold, such as creating fused polycyclic aromatic systems, could lead to novel materials with interesting photophysical or electronic properties. For instance, the Friedländer annulation can be used to build complex quinoline structures. rsc.orgmdpi.com

Table 3: Proposed Derivatization Strategies and Their Potential Impact
Reaction TypeTarget SitePotential New Functional GroupImpact on Properties
C-H Arylation C5 or C8 positionPhenyl, substituted phenylModify electronic properties, increase steric bulk
Nitration C5 or C8 positionNitro (-NO₂)Electron-withdrawing, precursor to amino group
Demethylation C4-MethoxyHydroxyl (-OH)Introduce hydrogen bonding capability, alter solubility
Oxidation C6-MethylCarboxylic Acid (-COOH)Increase polarity, provide a site for amide/ester formation
N-Oxidation Quinoline NitrogenN-oxideAlter reactivity of the ring, enable C2-functionalization

Q & A

Q. What are the key synthetic routes for 4-Methoxy-6-methylquinoline, and what critical reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including alkylation, methoxylation, and cyclization. For example, intermediate compounds like 4-azido-6-methoxy-2-methylquinoline can be synthesized via nucleophilic substitution or cyclocondensation reactions. A critical step is the introduction of the methoxy group using dimethyl sulfate under controlled pH and temperature (60–80°C) to avoid over-methylation . Optimizing Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) with arylboronic acids improves regioselectivity, achieving yields >75% when using [PdCl₂(dcpf)]/K₃PO₄ in 1,4-dioxane .
Synthetic Route Key Conditions Yield
Cyclocondensation of anilinesH₂SO₄, 100°C, 12 hrs60–70%
Triazole ring additionCu(I)-catalyzed azide-alkyne cycloaddition80–85%

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound and intermediates?

  • Methodological Answer :
  • ¹H NMR : The methoxy group (OCH₃) appears as a singlet at δ 3.8–4.0 ppm, while methyl groups (CH₃) resonate at δ 2.5–2.7 ppm. Aromatic protons in the quinoline core show splitting patterns (e.g., doublets at δ 7.2–8.5 ppm) .
  • IR : Strong absorption at 1250–1270 cm⁻¹ confirms C-O stretching in the methoxy group. Quinoline C=N bonds appear at ~1600 cm⁻¹ .
  • MS : Molecular ion peaks (e.g., m/z 189 for C₁₁H₁₁NO) and fragmentation patterns validate the core structure .

Advanced Research Questions

Q. What strategies enhance the bioactivity of this compound derivatives, and how do substituent positions influence receptor binding?

  • Methodological Answer :
  • Triazole and Amide Functionalization : Adding 1,2,3-triazole rings via Cu-catalyzed click chemistry improves DNA intercalation properties, enhancing antitumor activity (IC₅₀: 2–5 µM in HeLa cells) .
  • Regioselective Substitution : Substituting the 3-position with aminoalkyl chains (e.g., -NHCH₂CH₂NHR) increases serotonin 5-HT₃ receptor affinity (Kᵢ: 15 nM) due to steric and electronic complementarity .
  • SAR Table :
Substituent Position Bioactivity Target
4-Methoxy, 6-MethylBaseline antimicrobial activityBacterial membranes
3-AminoalkylEnhanced 5-HT₃ antagonism (Kᵢ: 15 nM)Serotonin receptors

Q. How can researchers resolve discrepancies in biological activity data for this compound derivatives?

  • Methodological Answer :
  • Assay Standardization : Variability in cytotoxicity assays (e.g., MTT vs. ATP-based) can skew IC₅₀ values. Use consistent cell lines (e.g., HepG2 for liver toxicity) and normalize to positive controls (e.g., doxorubicin) .
  • Purity Validation : HPLC with UV detection (λ = 254 nm) ensures >95% purity, eliminating confounding impurities .
  • Meta-Analysis : Cross-reference data from orthogonal studies (e.g., in vitro binding vs. in vivo efficacy) to identify outliers .

Q. What in silico methods predict the pharmacokinetic properties of novel this compound analogs?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) and predict metabolic stability. A docking score < -7.0 kcal/mol suggests favorable interactions .
  • ADMET Prediction : Tools like SwissADME estimate logP (optimal: 2–3) and BBB permeability. Substituents like -SO₂NH₂ improve solubility but reduce CNS penetration .
  • QSAR Models : Train models on datasets with IC₅₀ values and descriptors (e.g., topological polar surface area) to prioritize analogs for synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.